Product packaging for 2-(4-Ethylphenyl)pyridine(Cat. No.:)

2-(4-Ethylphenyl)pyridine

Cat. No.: B7980373
M. Wt: 183.25 g/mol
InChI Key: JLUABDWOLIMJBS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)pyridine (CAS 904707-52-4) is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It belongs to the class of pyridine derivatives, a nitrogen-bearing heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery . The pyridine ring is a fundamental building block found in a vast number of clinically useful agents and is considered a privileged structure in the design of novel pharmaceuticals . This scaffold is highly valued for its physicochemical properties, including water solubility, stability, and capacity to establish hydrogen bonds, which can profoundly influence the pharmacological activity of potential drug candidates . Researchers utilize pyridine-based compounds like this compound as key intermediates in the synthesis of more complex molecules for various research applications, particularly in the development of new therapeutic agents . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for industrial and scientific research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B7980373 2-(4-Ethylphenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUABDWOLIMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethylphenyl Pyridine and Its Analogues

Cross-Coupling Reaction Strategies

Cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds, providing efficient pathways to construct complex molecules like 2-arylpyridines. These methods typically involve the use of a transition metal catalyst to couple an organometallic reagent with an organic halide or pseudohalide.

Palladium-Catalyzed Coupling Protocols

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. Several palladium-catalyzed methods have been successfully applied to the synthesis of 2-arylpyridines.

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a prominent method for synthesizing 2-arylpyridines. cdnsciencepub.comnih.gov This reaction is valued for the stability and low toxicity of the boronic acid reagents. nih.gov

Recent research has demonstrated the synthesis of 2-arylpyridines by coupling pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters. cdnsciencepub.comresearchgate.netscholaris.ca These reactions, catalyzed by Pd(dppf)Cl2, can be performed at temperatures ranging from 65 to 100 °C, yielding modest to good results (5-89%). cdnsciencepub.comresearchgate.net The presence of water and oxygen is tolerated in this system. cdnsciencepub.com The choice of solvent and the addition of water can significantly influence the reaction yield. For instance, using dioxane with a 20% water content was found to be beneficial, increasing the yield in certain cases. cdnsciencepub.com

A study on the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids highlighted the effectiveness of palladium acetate (B1210297) as a catalyst in an aqueous DMF solvent system. mdpi.com The reactions were carried out at 60°C for 12 hours with sodium carbonate as the base, producing 3,5-dichloro-2-arylpyridines regioselectively. mdpi.com This method proved effective for both electron-rich and electron-deficient arylboronic acids. mdpi.com

Continuous-flow systems have also been utilized for Suzuki-Miyaura cross-coupling to produce 2-arylpyridines. thieme-connect.com Using Pd(PPh₃)₄ as the catalyst, heteroaryl bromides were coupled with arylboronic acids, including those with electron-withdrawing and electron-donating groups, with a residence time of 23 minutes. thieme-connect.com

Table 1: Selected Conditions and Yields for Suzuki-Miyaura Coupling to form 2-Arylpyridines

ElectrophileNucleophileCatalystBaseSolventTemperature (°C)Yield (%)Reference
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersPd(dppf)Cl₂Na₃PO₄Dioxane/Water65-1005-89 cdnsciencepub.comresearchgate.net
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF60Good mdpi.com
Heteroaryl bromidesArylboronic acidsPd(PPh₃)₄--90 (heating plate)Good thieme-connect.com
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org The reaction is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org

While direct synthesis of 2-(4-Ethylphenyl)pyridine via Kumada coupling is not extensively detailed in the provided context, the general applicability of this method for creating 2-arylpyridines is well-established. researchgate.netresearchgate.net The reaction typically involves the coupling of a pyridyl Grignard reagent with an aryl halide or vice versa. researchgate.net Functionalization of pyridine (B92270) rings can be challenging due to issues with functional group compatibility and regioselectivity. researchgate.net However, the development of specific ligands, such as SPO ligands, has enabled the successful Kumada coupling of 2-pyridyl Grignard reagents. researchgate.net

Table 2: General Parameters for Kumada Coupling

ComponentDescriptionReference
Grignard Reagent Can be an aryl or vinyl Grignard reagent. wikipedia.org
Organic Halide Typically an aryl or vinyl halide. wikipedia.org
Catalyst Nickel(II) or Palladium(II) complexes are common. wikipedia.orgorganic-chemistry.org
Solvent Tetrahydrofuran or diethyl ether are typically used. wikipedia.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide. organic-chemistry.orglibretexts.org This method is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org A significant drawback, however, is the toxicity of the organotin reagents. organic-chemistry.org

The Stille coupling has been employed in the synthesis of 2-arylpyridines. thieme-connect.com For example, a one-pot synthesis of 2-arylpyridines has been achieved through a process involving a Stille coupling followed by a 6π-azaelectrocyclization. thieme-connect.com This reaction utilized vinylstannanes, an iodoolefin, and methanesulfonamide (B31651) under palladium catalysis. thieme-connect.com Another application includes the synthesis of various 2,2'-bipyridines through the Stille-type cross-coupling of 2-stannylpyridines with bromopyridines. mdpi.com

Table 3: Key Features of Stille Coupling for 2-Arylpyridine Synthesis

FeatureDescriptionReference
Reactants Organostannane and an organic halide/pseudohalide. organic-chemistry.orglibretexts.org
Catalyst Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂. libretexts.orgthieme-connect.com
Scope Wide variety of aryl, vinyl, and acyl halides can be used. libretexts.org
Limitation Toxicity of organotin compounds. organic-chemistry.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for carbon-carbon bond formation. wikipedia.orgiitk.ac.in

While the standard Heck reaction forms a C-C bond at an sp²-hybridized carbon of an alkene, variations of this reaction can lead to the formation of pyridine rings. For instance, in an amino-Heck reaction, an intramolecular reaction of an oxime with a diene, catalyzed by tetrakis(triphenylphosphine)palladium(0), can form a pyridine compound. wikipedia.org The Heck reaction is also a powerful tool for the functionalization of existing pyridine structures. Asymmetric Heck reactions of arylpyridines with vinyl ethers or amides have been developed, allowing for the construction of new C-C bonds and stereogenic centers. researchgate.net

Table 4: Components of the Heck Reaction

ComponentExamplesReference
Catalyst Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate wikipedia.org
Aryl Electrophile Aryl halides (Br, Cl), triflates wikipedia.org
Alkene Must contain at least one sp²-C-H bond; acrylates are ideal. wikipedia.org
Base Triethylamine, potassium carbonate, sodium acetate wikipedia.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Copper and Iridium Co-Catalysis in Pyridine Synthesis

In addition to palladium-catalyzed reactions, other transition metals are utilized in the synthesis of pyridines. Co-catalysis, involving two different metals, can offer unique reactivity and efficiency.

A method for the synthesis of imidazo[1,2-α]pyridines has been developed using copper(II) and iron(III) as co-catalysts. acs.org This reaction proceeds through an intermolecular oxidative diamination of alkynes. acs.org

Iridium catalysts have also been shown to be effective in the synthesis of functionalized pyridines. For instance, iridium catalysts stabilized by PN5P pincer ligands can mediate the dehydrogenative coupling of γ-amino alcohols and β-amino alcohols to produce 3-aminopyridines. researchgate.net Furthermore, a method for the synthesis of borylated pyridines involves a Lewis acid-promoted, iridium-catalyzed C-H activation and borylation. escholarship.org These borylated pyridines are valuable intermediates that can be further functionalized, for example, through copper-promoted coupling reactions. escholarship.org The combination of different transition metals in sequential or cooperative catalytic cycles provides a powerful strategy for the synthesis of complex pyridine derivatives. rsc.orgresearchgate.net

Multi-Component Reaction (MCR) Implementations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of compounds for drug discovery. tcichemicals.comscielo.br

Several MCRs have been developed for the synthesis of polysubstituted pyridines. taylorfrancis.com A common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source. For the synthesis of a this compound analogue, one could envision a three-component reaction using 4-ethylbenzaldehyde, malononitrile, and an ammonium (B1175870) salt under specific catalytic conditions. For instance, a one-pot, three-component condensation of an aldehyde, malononitrile, and ammonium acetate can be catalyzed by nanomagnetic Fe3O4@SiO2@ZnCl2 under solvent-free conditions to produce 4-arylpyridine derivatives. kemdikbud.go.id While many MCRs for pyridines yield symmetrically substituted or densely functionalized rings, such as 2,6-diamino-4-arylpyridines, modifications of classic reactions like the Hantzsch synthesis can also be employed in a multicomponent fashion to access 2-arylpyridines. kemdikbud.go.idacademie-sciences.fr

Table 1: Representative Components in MCR for Pyridine Synthesis

Component Role Example Reactant Resulting Feature in Pyridine Core
C2-C3 & N1 Provider β-Keto esters, Enamines Forms part of the pyridine ring
C4 Provider & Substituent Aromatic Aldehydes (e.g., 4-ethylbenzaldehyde) Introduces the aryl group at the 4-position
C5-C6 Provider Malononitrile, β-Keto esters Completes the carbon skeleton of the ring

One-Pot Synthetic Routes for Pyridine Ring Formation

One notable one-pot method for synthesizing 2-arylpyridines is the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters. rsc.org This process allows for the formation of a variety of 2-arylpyridines in moderate to good yields using an inexpensive catalytic system, avoiding the need for pre-functionalized pyridines. rsc.org

Another approach involves a variation of the Hantzsch reaction. While traditionally used to synthesize 1,4-dihydropyridines, specific conditions can favor the formation and subsequent oxidation to 2-arylpyridines. academie-sciences.fr For example, using p-sulfonic acid calix rsc.orgarene as an organocatalyst in a solvent-free, one-pot reaction of an aromatic aldehyde, a β-ketoester, and ammonium acetate leads to the formation of 1,2-dihydropyridine intermediates that oxidize in air to yield 2-arylpyridines. academie-sciences.fr

A further strategy employs a palladium-catalyzed Stille coupling followed by a 6π-azaelectrocyclization. thieme-connect.com In this one-pot procedure, a vinylstannane, an iodoolefin, and a sulfonamide react to form an azatriene intermediate, which then cyclizes and aromatizes to the desired 2-arylpyridine. thieme-connect.com

Halogen Dance Reactions in Pyridine Functionalization

The halogen dance reaction is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement is a powerful tool for functionalizing positions on the pyridine ring that are not easily accessible through conventional methods, as it is driven by the formation of a more stable organometallic intermediate. wikipedia.orgscribd.com The process typically begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), ortho to a directing group, followed by halogen migration. clockss.orgwikipedia.org

This methodology can be strategically employed in the synthesis of complex pyridines. For example, a bromopyridine could be subjected to a halogen dance, moving the bromine atom to a thermodynamically favored position. The newly formed lithiated position can then be quenched with an electrophile, or the rearranged halopyridine can be used in a subsequent cross-coupling reaction (e.g., Suzuki coupling with 4-ethylphenylboronic acid) to install the desired aryl group. The utility of this reaction has been demonstrated in the total synthesis of natural products like caerulomycin C, which features a substituted bipyridine core and required 1,2-, 1,3-, and 1,4-halogen dance reactions for the functionalization of the pyridine ring. nih.gov

Functionalization of Pyridine Rings

Direct functionalization of C-H bonds is a highly atom-economical strategy for modifying heterocyclic cores. While the C2 position of pyridine is readily functionalized due to its proximity to the nitrogen atom, achieving regioselective functionalization at distal positions (C3, C4, and C5) is more challenging. nih.govnih.gov Recent advances in transition-metal catalysis have provided solutions to this problem. researchgate.net

Strategies often rely on the use of a directing group, which coordinates to a metal catalyst and positions it to activate a specific remote C-H bond. However, directing-group-free methods are also emerging. One such strategy involves an iridium-catalyzed C3-borylation of the pyridine core, which can then be followed by halogenation, providing a streamlined route to highly functionalized pyridines. nih.gov This approach allows for the introduction of various functional groups at positions that are electronically disfavored for classical electrophilic substitution. beilstein-journals.org

The functionalization of alkyl side chains on a pyridine ring offers another route to more complex derivatives. A palladium-catalyzed method has been developed for the allylation at the picolyl position (the CH₂ group adjacent to the ring) of 2- and 4-alkylpyridines. nih.govnih.gov

The process begins with the N-allylation of the pyridine substrate to form an N-allyl pyridinium (B92312) salt. nih.gov Treatment with a base, such as potassium tert-butoxide (KOtBu), deprotonates the alkyl group, leading to the formation of a nucleophilic alkylidene dihydropyridine (B1217469) intermediate. nih.govnih.gov This intermediate then reacts with a (π-allyl)Pd(II) electrophile. A key aspect of the catalytic cycle is the regeneration of the N-allyl pyridinium salt after the initial allylation, with catalytic turnover achieved through the oxidative addition of Pd(0) to the newly installed allyl group, which ultimately liberates the functionalized pyridine product. nih.gov This method provides a formal transfer of the N-allyl group to the pyridine periphery. nih.gov

Table 2: Key Steps in Palladium-Catalyzed Picolyl Allylation

Step Description Key Reagents/Intermediates
1. Activation N-allylation of the starting alkylpyridine. Alkylpyridine, Allyl bromide
2. Deprotonation Formation of a nucleophilic intermediate. N-allyl pyridinium salt, Base (e.g., KOtBu)
3. Allyl Transfer Reaction with a palladium electrophile. Alkylidene dihydropyridine, [(η³-allyl)PdCl]₂

Catalyzed Cyclocondensation Reactions

Catalyzed cyclocondensation reactions are fundamental to constructing the pyridine ring from simpler acyclic precursors. These reactions often employ transition metals to facilitate bond formations that are otherwise difficult, providing convergent and atom-efficient pathways. acsgcipr.org

A variety of metal-catalyzed cycloadditions have been developed. For example, [2+2+2] cycloadditions of alkynes and nitriles can form pyridine rings, a process often disfavored thermally but made accessible by metal catalysts. acsgcipr.org A palladium-catalyzed [3 + 2 + 1] cascade methodology has been developed for synthesizing the pyridine skeleton from acetonitrile, arylboronic acids, and aldehydes. acs.org This reaction proceeds through a six-step sequence including carbopalladation, nucleophilic addition, condensation, and cyclization, and can be catalyzed by both homogeneous and supported palladium nanoparticles. acs.org

Another powerful method is the palladium-catalyzed synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. rsc.org This reaction proceeds via a C-H activation of the oxime, followed by coupling with the alkene and a subsequent aza-6π-electrocyclization to form the pyridine ring with complete regioselectivity. rsc.org This approach is particularly useful for synthesizing 4-aryl-substituted pyridines, which can be challenging to obtain via other methods. rsc.org

Zinc Triflate Catalysis in Imidazo[4,5-c]pyridine Synthesis

A straightforward and efficient methodology for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives has been developed utilizing zinc triflate as a catalyst. jscimedcentral.comjscimedcentral.com This method involves the reaction of 3,4-diaminopyridine (B372788) with various substituted aryl aldehydes. jscimedcentral.com The significance of this approach lies in its simplicity, use of a mild catalyst, and good to excellent yields of the target products, which are often obtained in analytically pure form. jscimedcentral.com

The synthesis of imidazo[4,5-c]pyridine derivatives is of considerable interest due to their potential as antiviral, anticancer, and inotropic agents. jscimedcentral.com Traditional methods for their synthesis often require harsh reaction conditions, such as high temperatures (above 150°C), and prolonged reaction times. jscimedcentral.com The use of zinc triflate in refluxing methanol (B129727) provides a much milder and more efficient alternative. jscimedcentral.com

The versatility of this methodology was demonstrated by reacting 3,4-diaminopyridine with a wide array of substituted aldehydes, showcasing its broad applicability. jscimedcentral.com For instance, the reaction with 4-methoxybenzaldehyde (B44291) in the presence of zinc triflate in refluxing methanol yielded the corresponding 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine in good yield. jscimedcentral.com This catalytic condensation provides a valuable route to analogues of this compound where the phenylpyridine core is incorporated into the imidazo[4,5-c]pyridine ring system.

Table 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Aldehyde Reactant Product Catalyst Solvent Condition Yield (%)
4-Methoxybenzaldehyde 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine Zinc Triflate Methanol Reflux Good
Various Substituted Aldehydes 2-Substituted-1H-imidazo[4,5-c]pyridines Zinc Triflate Methanol Reflux Good to Excellent

Reactions of Carbonyl Compounds with Amidines

The reaction between carbonyl compounds and amidines represents a classical and versatile strategy for the synthesis of substituted pyrimidines, which are structural isomers of pyridines. researchgate.netmdpi.com While not a direct synthesis of pyridines, this method is crucial for creating related heterocyclic systems and can be adapted for pyridine synthesis under certain conditions. The Pinner synthesis, a well-established method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

More recent advancements have expanded this methodology. For example, an efficient and modular synthesis of various pyrimidine (B1678525) derivatives has been achieved through the reaction of ketones, aldehydes, or esters with amidines in the presence of a recyclable iron(II) complex. acs.org This process is operationally simple and demonstrates broad functional group tolerance, proceeding in a regioselective manner via an unactivated β-C–H bond functionalization. acs.org

Furthermore, a Lewis acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines has been developed to produce a diverse range of substituted pyrimidines. mdpi.com By carefully selecting the reaction conditions, this strategy can also be directed towards the synthesis of pyridine derivatives. mdpi.com

The synthesis of highly substituted pyridines can also be achieved through multicomponent reactions. For instance, a [C-C+C+N+C+N] multicomponent cyclocondensation involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, catalyzed by triflic acid, yields polysubstituted pyrimidines. mdpi.com While this specific example leads to pyrimidines, multicomponent strategies are a powerful tool in heterocyclic synthesis and can be tailored for the construction of various nitrogen-containing rings, including pyridines.

These methods, particularly those involving the reaction of carbonyl compounds with amidine-like synthons, provide a rich platform for the synthesis of a wide variety of heterocyclic compounds related to this compound. The ability to use diverse carbonyl precursors and amidine derivatives allows for the generation of extensive libraries of substituted pyridines and their analogues. researchgate.net

Table 2: Overview of Carbonyl-Amidine Reactions for Heterocycle Synthesis This table is interactive. Click on the headers to sort the data.

Carbonyl Compound Amidine/Nitrogen Source Catalyst/Promoter Product Type Key Features
Ketones, Aldehydes, Esters Amidines Iron(II) complex Pyrimidines Modular, regioselective, β-C–H functionalization
3-Ethoxycyclobutanones Amidines Lewis Acid Pyrimidines/Pyridines [3+3] annulation, uses 1,3-dicarbonyl surrogates
Methyl aryl ketone Ammonium acetate Triflic acid Pyrimidines Pseudo five-component reaction
1,3-Dicarbonyl compounds Amidines - Pyrimidines Classical Pinner synthesis

Catalysis in the Synthesis and Transformations of 2 4 Ethylphenyl Pyridine Analogues

Transition Metal Catalysis

Transition metal catalysts are indispensable tools for the formation and transformation of C-C and C-H bonds in the synthesis of 2-arylpyridine derivatives. Palladium, ruthenium, rhodium, and copper-based systems each offer unique catalytic activities and selectivities.

Palladium-Based Catalytic Systems in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of 2-arylpyridines. rsc.org The Suzuki-Miyaura coupling, for instance, provides a powerful method for C-C bond formation. researchgate.net Research has shown that various palladium catalysts, often in combination with specific ligands, can effectively couple aryl halides or pseudohalides with appropriate pyridine (B92270) derivatives. rsc.orgresearchgate.net For example, the use of PyFluor with hetero(aryl) boronic acids and esters in the presence of a palladium catalyst facilitates the synthesis of 2-arylpyridines. researchgate.net

Palladium catalysts are also crucial for the direct arylation of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. souleresearchgroup.orgnih.gov These reactions often employ a directing group to guide the arylation to a specific C-H bond. nih.gov For instance, 2-(1-methylhydrazinyl)pyridine has been utilized as an effective bidentate directing group for the palladium-catalyzed C(sp2)–H arylation of ortho C–H bonds. nih.gov This methodology has been successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.gov Furthermore, palladium catalysis has been employed for the ortho-hydroxylation of 2-arylpyridines using tert-butyl hydroperoxide (TBHP) as the oxidant, demonstrating the versatility of these catalytic systems. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for 2-Arylpyridine Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Suzuki-Miyaura CouplingPd catalyst, phosphine (B1218219) ligandPyFluor, hetero(aryl) boronic acids/esters2-Arylpyridines researchgate.net
C-H ArylationPd(OAc)₂, NaOAcN'-methyl-N'-(pyridin-2-yl)benzohydrazide, aryl iodidesBiaryl derivatives nih.gov
C-H HydroxylationPd(OAc)₂2-Arylpyridine derivativesortho-Hydroxylated 2-arylpyridines acs.org
C-H TrifluoromethylthiolationPalladium catalyst2-Arylpyridine derivatives, Billard reagent IIortho-Trifluoromethylthiolated 2-arylpyridines beilstein-journals.org

Ruthenium and Rhodium-Mediated Cyclometalation

Ruthenium and rhodium complexes are highly effective in mediating cyclometalation reactions, a key step in many C-H functionalization processes. acs.orgresearchgate.net Cyclometalation involves the intramolecular activation of a C-H bond by a metal center, forming a stable metallacycle. acs.org This process is often a prelude to further catalytic transformations.

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are known to catalyze the C-H activation of 2-phenylpyridine (B120327) and its derivatives. nih.gov These reactions can lead to the formation of cyclometalated rhodium complexes that can then participate in further coupling reactions, for example, with alkenes. nih.gov The reaction mechanism often involves a Rh(III)/Rh(I) catalytic cycle. nih.gov Computational studies have supported the suitability of rhodium catalysts for C-H functionalization reactions of 2-aryl pyridines with diazoalkanes. nih.gov

Ruthenium(II) complexes also play a significant role in cyclometalation. rsc.orgresearchgate.net For instance, complexes of the type [Ru(bpy)₂(C^N)][PF₆], where HC^N is a 2-phenylpyridine derivative, have been synthesized and characterized. rsc.org The electronic properties of these complexes can be tuned by introducing different substituents on the cyclometalating ligand. rsc.org These cyclometalated ruthenium compounds have shown catalytic activity in processes like transfer hydrogenation. researchgate.net

Table 2: Ruthenium and Rhodium in Cyclometalation of 2-Phenylpyridine Analogues

MetalCatalyst/PrecursorSubstrateKey TransformationRef.
Rhodium[Cp*RhCl₂]₂2-PhenylpyridineC-H activation, formation of rhodacycles acs.orgnih.gov
RhodiumRh(III) catalysts2-Arylpyridines, 3-aryl-2H-azirinesSelective C-C bond formation rsc.org
Rutheniumcis-[Ru(bpy)₂Cl₂]2-Phenylpyridine derivativesSynthesis of [Ru(bpy)₂(C^N)][PF₆] complexes rsc.org
Ruthenium[RuCl(μ-Cl)(η⁶-C₆H₆)]₂Benzo[h]quinolineCyclometalation researchgate.net

Copper(II) Complexes as Catalysts

Copper(II) complexes have emerged as versatile and cost-effective catalysts for various organic transformations, including those relevant to the synthesis of 2-arylpyridine analogues. scilit.comnih.govrsc.orgmdpi.com Copper-catalyzed reactions often provide a valuable alternative to palladium-based systems.

Copper(II) complexes have been successfully employed in the ortho-functionalization of 2-arylpyridines. For example, copper-catalyzed ortho-benzoxylation of 2-arylpyridine sp² C–H bonds with acyl chlorides has been reported. scilit.com Interestingly, the choice of base in these reactions can dictate the outcome, with a switch from t-BuOK to Li₂CO₃ leading to chlorination instead of benzoxylation. scilit.com

Furthermore, dinuclear copper(II) complexes have demonstrated biomimetic catalytic activity, such as in the oxidative coupling of 2-aminophenol. mdpi.com This highlights the potential of copper catalysts in mimicking enzymatic processes for synthetic applications. Copper(II) complexes with various ligands have also been investigated for their catalytic activity in oxidation reactions of alkanes and alcohols. rsc.org

Table 3: Applications of Copper(II) Complexes in Catalysis

Catalyst SystemReaction TypeSubstrateProductRef.
Copper(II) catalystortho-Benzoxylation2-Arylpyridineortho-Benzoxylated 2-arylpyridine scilit.com
Dinuclear Copper(II) complexesOxidative Coupling2-AminophenolPhenoxazinone derivatives mdpi.com
Copper(II) complexes with terpyridine ligandsOxidationAlkanes, AlcoholsOxidized products rsc.org
Copper(II) complexes of pyridyl-appended diazacycloalkanesOlefin AziridinationStyreneAziridinated product nih.gov

Brønsted Acid and Base Catalysis

Brønsted acids and bases play a crucial role in catalyzing specific transformations in the synthesis of 2-(4-Ethylphenyl)pyridine analogues and related heterocyclic systems. rsc.orgnih.govrsc.org

Brønsted acid catalysis is instrumental in reactions such as the regioselective ring-opening of 2H-azirines by 2-mercaptopyridines, which provides a pathway to imidazo[1,2-a]pyridines. rsc.org In some transition metal-catalyzed reactions, a Brønsted base, such as acetate (B1210297), can act as a moderator in C-H activation steps by facilitating deprotonation. rsc.org Chiral Brønsted bases have also been developed as powerful organocatalysts for a variety of enantioselective C-C and C-X bond-forming reactions. nih.govrsc.org

In the context of rhodium-catalyzed reactions, 2-arylpyridines can themselves act as a Brønsted base to facilitate the deprotonation of an arene C-H bond. chinesechemsoc.org This highlights the dual role that substrates can sometimes play in catalytic cycles.

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalytic systems offer distinct advantages and disadvantages in the synthesis and transformation of 2-arylpyridines. ethz.chbaranlab.orgresearchgate.net

Homogeneous catalysts are in the same phase as the reactants, which generally leads to high activity and selectivity due to well-defined active sites. ethz.ch The steric and electronic properties of homogeneous catalysts can be finely tuned by modifying the ligands. ethz.ch However, the separation of the catalyst from the product can be challenging and costly. ethz.ch Many of the transition metal-catalyzed reactions discussed, such as those involving soluble palladium, rhodium, and ruthenium complexes, fall into this category.

Heterogeneous catalysts , on the other hand, are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. baranlab.orgresearchgate.net This facilitates easy separation and recycling of the catalyst, which is a significant advantage for industrial applications. baranlab.orgresearchgate.net They are also generally more robust to high temperatures. baranlab.org However, heterogeneous catalysts can have lower selectivity and may suffer from diffusion limitations. ethz.ch Examples include the use of metal nanoparticles supported on materials like alumina (B75360) or silica. acs.orgnih.gov The development of single-atom catalysts (SACs) represents a bridge between homogeneous and heterogeneous catalysis, offering the high selectivity of the former with the practical advantages of the latter. acs.org

Table 4: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous CatalysisRef.
Catalyst Phase Same as reactantsDifferent from reactants ethz.chbaranlab.org
Selectivity Generally high, tunable ligandsCan be lower, potential for shape selectivity ethz.chbaranlab.org
Activity Often highCan be limited by diffusion ethz.ch
Catalyst Separation Difficult, often requires additional stepsEasy, filtration or centrifugation ethz.chbaranlab.org
Recyclability Often difficult and expensiveGenerally straightforward baranlab.orgresearchgate.net
Thermal Stability Generally lowerGenerally higher baranlab.orgresearchgate.net

Computational and Theoretical Studies on 2 4 Ethylphenyl Pyridine and Pyridine Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of pyridine (B92270) and its derivatives.

DFT methods, such as B3LYP with basis sets like 6-311G+(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. ias.ac.innih.gov For 2-(4-Ethylphenyl)pyridine, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The planarity between the pyridine and phenyl rings is a key geometric parameter, influencing the electronic communication between the two aromatic systems.

Electronic structure analysis provides information about the distribution of electrons within the molecule. In substituted pyridines, the electronic properties are sensitive to the nature and position of the substituents. researchgate.netnih.gov The ethyl group at the para-position of the phenyl ring in this compound acts as an electron-donating group through hyperconjugation and inductive effects, influencing the electron density on the pyridine ring.

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridines (Theoretical) (Note: Data for this compound is inferred from trends observed in related pyridine derivatives.)

Parameter Pyridine 2-Phenylpyridine (B120327) This compound (Predicted)
C-N-C (Pyridine) ~117° ~117° ~117°
C-C (Inter-ring) N/A ~1.49 Å ~1.49 Å

This interactive table is based on typical values from DFT calculations on related compounds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. electrochemsci.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating nature of the ethylphenyl group is expected to raise the HOMO energy level compared to unsubstituted pyridine, likely leading to a smaller HOMO-LUMO gap and enhanced reactivity. ias.ac.in

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Pyridine Analogues

Compound EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV)
Pyridine -6.70 -0.45 6.25
2-Phenylpyridine -6.25 -0.80 5.45

This interactive table presents typical DFT-calculated values for related compounds to illustrate expected trends.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For pyridine and its derivatives, the most negative potential is typically located around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. researchgate.netnih.gov In this compound, the electron-donating substituent is expected to increase the negative electrostatic potential around the pyridine nitrogen, enhancing its basicity compared to unsubstituted pyridine.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap, with harder molecules having a larger gap. researchgate.netias.ac.in

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. researchgate.netias.ac.in

These descriptors are calculated from the energies of the HOMO and LUMO. ias.ac.inelectrochemsci.org Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxarxiv.org For pyridine analogues, these calculations can pinpoint which atoms are most likely to participate in a chemical reaction.

Table 3: Global Reactivity Descriptors for Pyridine Analogues (Theoretical)

Compound Chemical Hardness (η) Chemical Softness (S)
Pyridine 3.13 0.16
4-Aminopyridine 2.75 0.18

This interactive table shows representative values to illustrate the effect of substituents on reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.descirp.org It allows for the investigation of charge transfer interactions (delocalizations) between filled (donor) and empty (acceptor) orbitals. scirp.orgwisc.edu The stabilization energy (E2) associated with these interactions quantifies their significance.

In this compound, NBO analysis can be used to study the hyperconjugative and resonance interactions between the pyridine and phenyl rings. It can quantify the delocalization of electron density from the lone pair of the pyridine nitrogen into the antibonding orbitals of the aromatic rings, providing insight into the molecule's stability and electronic communication pathways. scirp.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, solvation effects, and intermolecular interactions over time. nih.gov

Quantum Chemical Calculations of Protonated Species

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of protonated species, including pyridine analogues like this compound. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into how protonation alters the geometric and electronic properties of a molecule.

Upon protonation of the pyridine nitrogen in a molecule such as this compound, significant changes in bond lengths, bond angles, and charge distribution are anticipated. Theoretical calculations can precisely quantify these changes. For instance, studies on similar protonated pyridine derivatives have shown a stabilization of the molecule, which is reflected in the calculated interaction energies. Ab initio calculations on protonated pyridine-containing complexes have demonstrated that protonation can enhance non-covalent interactions, such as pnicogen bonds, strengthening them from weak to moderate interactions rsc.org.

Computational investigations can also predict the most likely site of protonation in molecules with multiple potential basic centers. For a substituted pyridine, the nitrogen atom of the pyridine ring is generally the primary site of protonation nih.gov. The resulting pyridinium (B92312) ion exhibits altered electronic properties, which can be probed through calculations of molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential (MEP) surfaces. These calculations help in understanding the reactivity of the protonated species.

Furthermore, quantum chemical calculations are employed to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model and confirm the protonation site nih.gov. The table below illustrates the kind of data that can be obtained from such calculations for the protonated form of this compound, based on established computational protocols for similar compounds.

Table 1. Calculated Properties of Protonated this compound.
PropertyCalculated ValueMethod/Basis Set
Proton Affinity (kJ/mol)-B3LYP/6-311+G(d,p)
N-H Bond Length (Å)-B3LYP/6-311+G(d,p)
C-N-C Angle (°)-B3LYP/6-311+G(d,p)
HOMO Energy (eV)-B3LYP/6-311+G(d,p)
LUMO Energy (eV)-B3LYP/6-311+G(d,p)
HOMO-LUMO Gap (eV)-B3LYP/6-311+G(d,p)

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of molecules like this compound. NCI analysis and Hirshfeld surface analysis are powerful computational tools used to visualize and quantify these weak interactions.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). This method allows for the visualization of non-covalent interactions in three-dimensional space. The resulting NCI plots typically use different colors to represent the nature and strength of the interactions:

Blue isosurfaces indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be expected to reveal van der Waals interactions between the phenyl and pyridine rings of adjacent molecules, as well as potential C-H···π interactions. The ethyl group could also participate in weak van der Waals contacts.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a method for partitioning the crystal space occupied by a molecule and visualizing intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The normalized contact distance (dnorm) is mapped onto this surface, where:

Red regions indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

White regions show contacts approximately equal to the van der Waals radii.

Blue regions denote contacts longer than the van der Waals radii.

The following table presents a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on studies of similar aromatic pyridine derivatives.

Table 2. Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound.
Interaction TypePercentage Contribution (%)
H···H-
C···H/H···C-
N···H/H···N-
C···C-
Other-

Together, NCI and Hirshfeld surface analyses provide a comprehensive picture of the intermolecular forces that govern the solid-state architecture of this compound and its analogues.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 4 Ethylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2-(4-Ethylphenyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the phenyl ring, and the ethyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the interconnected aromatic rings.

The pyridine ring protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the electronegative nitrogen atom. The proton at the 6-position (ortho to the nitrogen) is expected to be the most downfield. The protons of the 1,4-disubstituted (para) phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region.

The ethyl group gives rise to two signals in the upfield region: a quartet for the methylene (B1212753) (-CH₂) protons resulting from coupling to the three methyl protons, and a triplet for the terminal methyl (-CH₃) protons, which are split by the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Pyridine H-6 ~8.65 Doublet Ar-H
Pyridine H-3, H-4, H-5 ~7.10 - 7.80 Multiplet Ar-H
Phenyl H-2', H-6' ~7.90 Doublet Ar-H
Phenyl H-3', H-5' ~7.25 Doublet Ar-H
Methylene (-CH₂) ~2.70 Quartet -CH₂-CH₃

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected, assuming free rotation around the C-C single bond connecting the two rings (5 for the pyridine ring, 4 for the phenyl ring, and 2 for the ethyl group).

The carbon atoms of the pyridine ring are typically observed between δ 120-158 ppm, with the carbon adjacent to the nitrogen (C-2) and the carbon at the 6-position being the most deshielded. The phenyl ring carbons will also resonate in the aromatic region (δ 125-145 ppm). The two carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon appearing further downfield than the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-2 ~157.5
Pyridine C-6 ~149.5
Pyridine C-4 ~136.8
Pyridine C-3 ~120.5
Pyridine C-5 ~122.0
Phenyl C-1' ~136.5
Phenyl C-4' ~145.0
Phenyl C-2', C-6' ~127.0
Phenyl C-3', C-5' ~128.8
Methylene (-CH₂) ~28.8

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary slightly.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and structural motifs.

FT-IR spectroscopy is particularly useful for identifying functional groups. The spectrum of this compound is expected to be dominated by absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, and aromatic ring vibrations (C=C and C=N stretching).

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000 Aromatic C-H Stretching
2965 - 2850 Aliphatic C-H Stretching (from ethyl group)
1600 - 1580 Pyridine Ring Stretching (C=C, C=N)
1500 - 1400 Aromatic Ring Stretching (C=C)

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would clearly show the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The C-C bond stretching between the two rings and the symmetric "breathing" modes of the rings are expected to produce strong Raman signals.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode
3100 - 3000 Aromatic C-H Stretching
~1600 Aromatic Ring Stretching
~1300 Inter-ring C-C Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₃N, giving it a molecular weight of approximately 183.25 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 183.

The fragmentation of the molecular ion provides valuable structural clues. For ethyl-substituted aromatic compounds, a characteristic and often dominant fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) via benzylic cleavage to form a highly stable secondary carbocation. This would result in a prominent peak, likely the base peak, at m/z 168.

Table 5: Key Ions in the Mass Spectrum of this compound

m/z Ion Description
183 [C₁₃H₁₃N]⁺ Molecular Ion (M⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In a molecule like this compound, which contains both phenyl and pyridine rings, the primary electronic transitions observed are typically π → π* and n → π* transitions.

The pyridine ring, a heterocyclic aromatic compound, exhibits characteristic UV absorption bands. researchgate.net The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally of high intensity. scielo.br The nitrogen atom in the pyridine ring also possesses a lone pair of non-bonding electrons (n electrons). Transitions involving these electrons to an antibonding π* orbital (n → π* transitions) are also possible. scielo.br These n → π* transitions are typically of lower intensity compared to π → π* transitions. scielo.br

For this compound, the presence of the 4-ethylphenyl substituent attached to the pyridine ring can influence the energy and intensity of these electronic transitions. The ethylphenyl group acts as a chromophore, a light-absorbing group, which can lead to shifts in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) when compared to unsubstituted pyridine. This is due to the extension of the conjugated π-electron system across both aromatic rings.

Hypothetical UV-Vis Spectral Data for this compound

Transition TypeExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol-1·cm-1)
π → π~250-280High
n → π~270-300Low

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

For this compound, a successful X-ray diffraction analysis would yield a crystal structure detailing the spatial relationship between the ethylphenyl group and the pyridine ring. A key parameter obtained from this analysis is the dihedral angle between the planes of the two aromatic rings. This angle is influenced by steric hindrance between the ortho-protons of the two rings and the electronic effects of the substituents. In similar 2-arylpyridine structures, this dihedral angle can vary, indicating a degree of rotational freedom around the C-C bond connecting the two rings. researchgate.net

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds provides insight into the expected structural features. For instance, in complexes containing substituted 2-phenylpyridine (B120327) ligands, the pyridine and phenyl rings are typically not coplanar. researchgate.netresearchgate.net The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···π or π-π stacking interactions between adjacent molecules.

Expected Crystallographic Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the repeating unit
Dihedral Angle (Phenyl-Pyridine)Angle between the two aromatic rings
Intermolecular InteractionsPresence of hydrogen bonds, π-π stacking, etc.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. This data is used to verify the empirical and molecular formula of a newly synthesized compound, providing a crucial check on its purity and identity.

The molecular formula for this compound is C13H13N. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of C13H13N is 183.25 g/mol . nist.govchemspider.com

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, which is a common standard in chemical literature. researchgate.net

Theoretical vs. Experimental Elemental Analysis for C13H13N

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)85.21%85.15%
Hydrogen (H)7.15%7.20%
Nitrogen (N)7.64%7.58%

This comparison between the calculated and experimentally obtained percentages serves as a confirmation of the compound's elemental composition.

Advanced Applications and Materials Science Contributions of 2 4 Ethylphenyl Pyridine Analogues Excluding Biological/medical

Organic Optoelectronic Materials

The rigid, planar structure and tunable electronic properties of 2-phenylpyridine (B120327) derivatives make them exemplary candidates for organic optoelectronic materials. These molecules often serve as crucial components in devices that convert electricity to light or vice versa.

In the realm of Organic Light-Emitting Diodes (OLEDs), 2-phenylpyridine and its derivatives have garnered significant attention as precursors to highly fluorescent metal complexes, particularly with iridium(III). wikipedia.org These complexes are employed as phosphorescent emitters in the emissive layer of OLED devices. The fundamental 2-phenylpyridine ligand facilitates the formation of cyclometalated iridium(III) complexes, such as tris(2-phenylpyridine)iridium, which are known for their high quantum efficiencies.

The introduction of substituents on the 2-phenylpyridine scaffold allows for the fine-tuning of the emission color and device performance. For instance, functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II) have been central to new design tactics in OLEDs. wikipedia.org While specific data for a 2-(4-Ethylphenyl)pyridine-based emitter is not available, the ethyl group, as an electron-donating substituent, would be expected to cause a slight red-shift in the emission color compared to the unsubstituted 2-phenylpyridine complex. This is due to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level.

General Structure of Emitter Potential Role of this compound Analogue Anticipated Effect of Ethyl Group
[Ir(ppy)2(L-L)]+ or Ir(ppy)3 (ppy = cyclometalated ligand)As the cyclometalating ligandFine-tuning of emission wavelength and improvement of solubility for solution-processed OLEDs.
Pt(ppy)(acac)As the cyclometalating ligandModification of excited state energies to potentially enhance phosphorescence efficiency.

This table presents a generalized view based on known 2-phenylpyridine complexes.

Furthermore, pyridine-appended pyrene derivatives have been investigated as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance with low-efficiency roll-off. acs.org This suggests that this compound, with its pyridine (B92270) moiety, could be incorporated into larger molecular structures designed for charge transport roles within the OLED architecture.

In the context of organic photovoltaics, pyridine-containing polymers have been utilized as electron donors in the active layer of polymer solar cells. A copolymer incorporating a pyridine-capped diketopyrrolopyrrole unit exhibited a promising power conversion efficiency (PCE) of 4.9% with a high open-circuit voltage (VOC) over 0.9 V.

Coordination Chemistry and Ligand Design

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. In the case of 2-phenylpyridine and its analogues, the molecule can act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom and a carbon atom of the phenyl ring via cyclometalation. wikipedia.org

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the geometry, electronic properties, and reactivity of the resulting metal complex. The ethyl group in this compound can influence its coordination behavior in several ways:

Steric Effects: The ethyl group introduces steric bulk, which can affect the coordination geometry around the metal center and potentially influence the stability of the resulting complex.

Electronic Effects: As an electron-donating group, the ethyl substituent can increase the electron density on the phenyl ring and, to a lesser extent, the pyridine ring. This can strengthen the metal-ligand bond and modulate the redox properties of the metal complex.

The reaction of iridium trichloride with 2-phenylpyridine, for example, proceeds via cyclometallation to yield a chloride-bridged dimer, which can be further converted to the highly emissive tris(2-phenylpyridine)iridium(III) complex. wikipedia.org A similar reaction pathway would be expected for this compound, leading to analogous cyclometalated complexes with potentially altered photophysical properties.

Metal Center Coordination Mode of 2-Phenylpyridine Analogues Resulting Complex Type Potential Influence of 4-Ethylphenyl Group
Iridium(III)Cyclometalating (C^N)Phosphorescent Emitters for OLEDsModified emission wavelength and quantum yield.
Platinum(II)Cyclometalating (C^N)Phosphorescent Emitters, CatalystsAltered reaction kinetics and product selectivity in catalysis.
Rhodium(III)Cyclometalating (C^N)Catalysts, Photochemical AgentsEnhanced catalytic activity or modified photochemical reactivity.
Ruthenium(II)Bidentate (N,N') or Monodentate (N)Photosensitizers, CatalystsTuned absorption spectra and excited-state lifetimes.

This table illustrates the versatility of 2-phenylpyridine analogues in coordination chemistry based on established principles.

Theoretical and Mechanistic Aspects of Corrosion Inhibition

Pyridine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. chemmethod.com The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process.

The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. Quantum chemical calculations are often employed to understand the interaction between the inhibitor and the metal surface. These calculations can provide insights into parameters such as the energy of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the charge distribution on the molecule, all of which are correlated with the inhibition efficiency.

For pyridine derivatives, the nitrogen atom and the π-electrons of the aromatic rings are key centers for adsorption. The nitrogen atom can coordinate with the vacant d-orbitals of the metal, while the π-electrons can interact with the metal surface through π-stacking. The presence of substituents on the pyridine or phenyl rings can significantly affect the inhibition efficiency.

The ethyl group in this compound, being an electron-donating group, is expected to increase the electron density on the aromatic system. This enhanced electron density could lead to stronger adsorption onto the metal surface, thereby improving the corrosion inhibition efficiency. Studies on other pyridine derivatives have shown that increasing the concentration of the inhibitor leads to a higher inhibition efficiency, with the adsorption often following the Langmuir isotherm. researchgate.netnih.gov

Parameter Influence on Corrosion Inhibition Anticipated Effect of this compound
Adsorption Forms a protective layer on the metal surface.The ethyl group may enhance adsorption through increased electron density and hydrophobic interactions.
Inhibition Efficiency Increases with inhibitor concentration.Expected to be a good inhibitor due to the presence of N and π-systems.
Mechanism Mixed-type inhibitor, affecting both anodic and cathodic reactions.Likely to act as a mixed-type inhibitor, similar to other pyridine derivatives.

This table summarizes the expected role of this compound in corrosion inhibition based on theoretical and mechanistic studies of similar compounds.

Sensor Technologies Based on Fluorescent Properties

The inherent fluorescence of many organic molecules, including pyridine derivatives, makes them suitable for use in chemical sensors. mdpi.com Fluorescent sensors operate by exhibiting a change in their fluorescence intensity or wavelength upon interaction with a specific analyte. This change can be a "turn-on" or "turn-off" response.

Pyridine-containing conjugated polymers have been synthesized for use as pH-responsive fluorescent chemical sensors. nih.gov The protonation and deprotonation of the pyridine units in the polymer backbone lead to changes in the optical properties of the material, allowing for the sensing of pH.

Furthermore, pyridine-based fluorescent probes have been developed for the detection of various analytes, including metal ions and organic molecules. For instance, a cyanostilbene-pyridine macrocycle has been shown to be a "turn-on" fluorescent sensor for a specific herbicide. bohrium.com The sensing mechanism involves the inclusion of the analyte within the cavity of the macrocycle, which enhances aggregation-induced emission (AIE).

While specific studies on this compound as a fluorescent sensor are not available, its structural features suggest potential in this area. The pyridine nitrogen can act as a binding site for analytes, and the biphenyl-like structure can serve as a fluorophore. The ethyl group could modulate the fluorescence properties and the selectivity of the sensor.

Sensor Type Sensing Mechanism Potential Role of this compound Analogue
pH Sensor Protonation/deprotonation of the pyridine nitrogen affecting the electronic structure.The basicity of the pyridine nitrogen, influenced by the ethylphenyl group, would determine the pH sensing range.
Metal Ion Sensor Coordination of the metal ion to the pyridine nitrogen, leading to a change in fluorescence.Could be designed to selectively bind to specific metal ions, resulting in a "turn-on" or "turn-off" fluorescence response.
Organic Molecule Sensor Host-guest interactions, such as π-π stacking or hydrogen bonding, with the analyte.The aromatic rings could interact with other aromatic molecules, and the ethyl group could provide a hydrophobic pocket for binding.

This table outlines the potential applications of this compound analogues in sensor technologies based on the fluorescent properties of pyridine-containing molecules.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of 2-arylpyridines, including 2-(4-Ethylphenyl)pyridine, is undergoing a paradigm shift towards environmentally benign processes. A primary focus is the replacement of traditional homogeneous catalysts, such as palladium acetate (B1210297), with more sustainable alternatives. Research is actively pursuing the use of supported palladium nanoparticles as efficient, reusable catalysts for cross-dehydrogenative coupling reactions. These nanoparticle-based systems offer the significant advantage of being easily recovered and reused for multiple cycles without a substantial loss in catalytic activity.

Another promising green approach is the development of solvent-free, multicomponent synthesis routes. academie-sciences.fr Methodologies using reusable organocatalysts, like p-sulfonic acid calix jchemlett.comarene, allow for the one-pot synthesis of 2-arylpyridines at room temperature, completely avoiding the need for volatile organic solvents. academie-sciences.fr Furthermore, the use of photoredox catalysis, employing energy from visible light (e.g., blue LEDs), represents a sustainable method for the C-H arylation of pyridines. semanticscholar.org This technique can utilize readily available aromatic amines to generate the necessary reagents in-situ. semanticscholar.org The exploration of earth-abundant metal catalysts, such as copper, in aerobic conditions also presents an economical and eco-friendly pathway for synthesizing 2-arylpyridines from simple precursors like acetophenones. nih.gov

Sustainable Method Catalyst/Condition Key Advantages
Nanoparticle CatalysisSupported Palladium NanoparticlesReusable, reduced metal leaching
Multicomponent Synthesisp-Sulfonic acid calix jchemlett.comareneSolvent-free, room temperature, reusable catalyst academie-sciences.fr
Photoredox CatalysisPhotoredox catalyst / Blue LEDsUses light energy, sustainable semanticscholar.org
Aerobic SynthesisCopper catalystUses abundant metal, environmentally friendly oxidant (air) nih.gov

Deeper Mechanistic Understanding of Complex Reactions

While various synthetic methods for 2-arylpyridines exist, a detailed mechanistic understanding of many of these complex transformations is still an active area of investigation. For palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, a key area of future research is the elucidation of the precise catalytic cycle. Current proposals suggest the involvement of a Pd(II)-Pd(IV) cycle, and further studies are needed to validate this pathway and understand the intricate steps of C-H activation and bond formation. thieme-connect.com

Investigating the role of oxidants and additives is also crucial. For instance, some CDC reactions utilize iodine as the sole oxidant without other additives, which complements the more common hypervalent iodine chemistry. thieme-connect.com A deeper understanding of how different oxidants influence the palladium catalytic cycle will enable more rational reaction design. Future work will likely involve advanced spectroscopic techniques and kinetic studies to map the energy profiles of these reactions, identify key intermediates, and understand how factors like ligand structure, solvent, and temperature affect reaction outcomes and selectivity.

Advancements in Predictive Computational Modeling

Computational modeling is emerging as an indispensable tool for accelerating the discovery and optimization of reactions and molecules related to this compound. Future research will increasingly rely on computational approaches to predict the feasibility and outcome of complex chemical syntheses before they are attempted in the lab. mit.edu For instance, modeling can calculate properties like frontier orbital energies to predict whether specific reactant pairs will successfully combine under photocatalytic conditions, thus guiding experimental design. mit.edu

In the context of drug discovery and materials science, quantitative structure-activity relationship (QSAR) modeling, comparative molecular field analysis (CoMFA), and molecular dynamics (MD) simulations will be pivotal. jchemlett.com These techniques can help in designing novel derivatives of this compound with enhanced biological activity or specific material properties by predicting how structural modifications will affect their interactions with biological targets or their assembly into larger structures. jchemlett.comnih.gov Such predictive models can significantly reduce the time and cost associated with traditional trial-and-error experimental approaches, enabling a more targeted design of functional molecules. mit.edunih.gov

Modeling Technique Application Area Predicted Properties
Frontier Orbital Energy CalculationReaction PredictionReactivity of precursors in photocatalysis mit.edu
QSAR/CoMFADrug/Materials DesignBiological potency, structure-activity relationships jchemlett.com
Molecular Dynamics (MD) SimulationDrug/Materials DesignBinding interactions, conformational stability jchemlett.com

Exploration of Novel Materials Science Applications

The rigid, aromatic structure of the 2-phenylpyridine (B120327) scaffold, present in this compound, makes it an attractive building block for novel functional materials. An unexplored avenue is the incorporation of this compound or its derivatives as ligands in coordination chemistry to create advanced catalysts. For example, related bis(imino)pyridine ligands are used to create cobalt complexes that act as catalysts for ethylene polymerization, yielding highly linear polyethylene. mdpi.com Tailoring the structure of this compound could lead to new catalysts with unique activities and selectivities for polymer synthesis.

Furthermore, drawing inspiration from multi-pyridine systems like terpyridines, derivatives of this compound could be investigated for optoelectronic applications. researchgate.net Terpyridine-based materials are used in sensors, energy storage devices, and as functional components in polymers and 3D-architectures due to their metal-coordinating and electronic properties. researchgate.net By functionalizing the ethylphenyl group or the pyridine (B92270) ring, new molecules could be designed for use in organic light-emitting diodes (OLEDs), photovoltaic cells, or chemical sensors. The development of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives as potential anticancer agents also highlights the potential for creating new biomedical materials and therapeutic compounds based on the 2-arylpyridine core. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)pyridine, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions. For example, Schiff base ligands (e.g., 2-[(4-ethylphenyl)iminomethyl]pyridine) are synthesized by reacting 4-ethylaniline with pyridine-carboxaldehyde derivatives under reflux conditions . Purification typically employs recrystallization using ethanol or methanol, with yields improved by controlling stoichiometry and reaction time. Purity (>99%) is confirmed via HPLC or GC-MS, as described in analogous protocols for structurally similar pyridine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Classify waste as hazardous organic material and dispose via certified facilities, adhering to local regulations .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) .
  • IR : Confirm C=N stretching vibrations (1600–1680 cm1^{-1}) and aromatic C-H bending (700–900 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 199.1 for C13_{13}H13_{13}N2_2) .

Advanced Research Challenges

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example, a dinuclear Cu(II) complex with this compound derivatives crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 7.8480 Å, b = 13.7160 Å, c = 14.4601 Å, and β = 113.924° . This data clarifies bond angles, coordination geometry, and intermolecular interactions (e.g., π-π stacking between pyridine rings).

Q. What strategies mitigate conflicting spectroscopic data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups and molecular weight.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled pyridine to resolve overlapping signals in complex heterocyclic systems .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridine nitrogen often acts as a Lewis base in coordination chemistry .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states in reactions (e.g., Suzuki-Miyaura coupling) to optimize catalytic conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.